YUKA1
Overview
Description
YUKA1 is a potent and cell-permeable inhibitor of lysine demethylase 5A (KDM5A), a histone lysine demethylase. It has shown significant potential in increasing levels of trimethylated lysine 4 on histone H3 (H3K4me3) in human cells, which is associated with anti-cancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
YUKA1 is synthesized through a series of chemical reactions involving the formation of a 3-thio-1,2,4-triazole core. The synthetic route typically involves the following steps:
Formation of the 3-thio-1,2,4-triazole core: This is achieved by reacting appropriate thiosemicarbazide derivatives with hydrazine derivatives under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
YUKA1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and inert atmospheres.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
YUKA1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the activity of lysine demethylase 5A and its role in epigenetic regulation.
Biology: Employed in research to understand the mechanisms of histone modification and gene expression.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit lysine demethylase 5A and increase levels of H3K4me3
Industry: Utilized in the development of new therapeutic agents targeting epigenetic regulators.
Mechanism of Action
YUKA1 exerts its effects by specifically inhibiting lysine demethylase 5A. This enzyme is responsible for removing methyl groups from lysine 4 on histone H3. By inhibiting this enzyme, this compound increases the levels of trimethylated lysine 4 on histone H3, leading to changes in gene expression that can inhibit cancer cell proliferation and drug resistance .
Comparison with Similar Compounds
YUKA1 is unique in its high specificity for lysine demethylase 5A compared to other similar compounds. It shows minimal activity against other lysine demethylases such as lysine demethylase 5B, lysine demethylase 6A, and lysine demethylase 6B . Similar compounds include:
CPI-455: Another lysine demethylase inhibitor with broader activity against multiple demethylases.
JIB-04: A pan-inhibitor of lysine demethylases with less specificity compared to this compound.
This compound’s unique specificity for lysine demethylase 5A makes it a valuable tool for studying the specific roles of this enzyme in various biological processes and diseases .
Properties
IUPAC Name |
4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-3-7-19-12-10(5-4-6-11(12)18-2)8-15-17-9-14-16-13(17)20/h3-6,9,15H,1,7-8H2,2H3,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJCZZWENDYDEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC=C)CNN2C=NNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326169 | |
Record name | 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804769 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
708991-09-7 | |
Record name | 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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